Cas no 2138069-53-9 (8-Bromo-2-(pyrrolidin-1-yl)quinazoline)

8-Bromo-2-(pyrrolidin-1-yl)quinazoline Chemical and Physical Properties
Names and Identifiers
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- EN300-1162219
- 8-bromo-2-(pyrrolidin-1-yl)quinazoline
- 2138069-53-9
- 8-Bromo-2-(pyrrolidin-1-yl)quinazoline
-
- Inchi: 1S/C12H12BrN3/c13-10-5-3-4-9-8-14-12(15-11(9)10)16-6-1-2-7-16/h3-5,8H,1-2,6-7H2
- InChI Key: MYKSZVXBBIVHHK-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C=NC(=NC=21)N1CCCC1
Computed Properties
- Exact Mass: 277.02146g/mol
- Monoisotopic Mass: 277.02146g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 29Ų
8-Bromo-2-(pyrrolidin-1-yl)quinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162219-0.1g |
8-bromo-2-(pyrrolidin-1-yl)quinazoline |
2138069-53-9 | 0.1g |
$968.0 | 2023-05-26 | ||
Enamine | EN300-1162219-0.5g |
8-bromo-2-(pyrrolidin-1-yl)quinazoline |
2138069-53-9 | 0.5g |
$1056.0 | 2023-05-26 | ||
Enamine | EN300-1162219-10.0g |
8-bromo-2-(pyrrolidin-1-yl)quinazoline |
2138069-53-9 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-1162219-1.0g |
8-bromo-2-(pyrrolidin-1-yl)quinazoline |
2138069-53-9 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1162219-2.5g |
8-bromo-2-(pyrrolidin-1-yl)quinazoline |
2138069-53-9 | 2.5g |
$2155.0 | 2023-05-26 | ||
Enamine | EN300-1162219-5.0g |
8-bromo-2-(pyrrolidin-1-yl)quinazoline |
2138069-53-9 | 5g |
$3189.0 | 2023-05-26 | ||
Enamine | EN300-1162219-0.05g |
8-bromo-2-(pyrrolidin-1-yl)quinazoline |
2138069-53-9 | 0.05g |
$924.0 | 2023-05-26 | ||
Enamine | EN300-1162219-0.25g |
8-bromo-2-(pyrrolidin-1-yl)quinazoline |
2138069-53-9 | 0.25g |
$1012.0 | 2023-05-26 |
8-Bromo-2-(pyrrolidin-1-yl)quinazoline Related Literature
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
Additional information on 8-Bromo-2-(pyrrolidin-1-yl)quinazoline
Introduction to 8-Bromo-2-(pyrrolidin-1-yl)quinazoline (CAS No. 2138069-53-9)
8-Bromo-2-(pyrrolidin-1-yl)quinazoline (CAS No. 2138069-53-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinazoline family, a class of heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 8-position and a pyrrolidine moiety at the 2-position imparts unique structural and functional characteristics to this molecule, making it a valuable candidate for various therapeutic applications.
The chemical structure of 8-Bromo-2-(pyrrolidin-1-yl)quinazoline consists of a quinazoline core, which is a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The bromine substituent at the 8-position can influence the compound's electronic properties and lipophilicity, while the pyrrolidine group at the 2-position provides additional steric and electronic effects. These structural features collectively contribute to the compound's pharmacological profile and its potential as a lead molecule in drug discovery.
Recent studies have highlighted the potential of 8-Bromo-2-(pyrrolidin-1-yl)quinazoline in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from lung, breast, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
In addition to its antitumor properties, 8-Bromo-2-(pyrrolidin-1-yl)quinazoline has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 8-Bromo-2-(pyrrolidin-1-yl)quinazoline have also been evaluated in preclinical studies. These studies have shown that the compound exhibits favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a potential drug candidate. Furthermore, preliminary toxicology assessments have indicated that 8-Bromo-2-(pyrrolidin-1-yl)quinazoline is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
The development of 8-Bromo-2-(pyrrolidin-1-yl)quinazoline as a therapeutic agent is ongoing, with several research groups focusing on optimizing its structure to enhance its potency and selectivity. One approach involves modifying the substituents on the quinazoline core to improve binding affinity to specific targets. Another strategy involves developing prodrugs or nanoparticle formulations to enhance delivery and reduce off-target effects.
In conclusion, 8-Bromo-2-(pyrrolidin-1-yl)quinazoline (CAS No. 2138069-53-9) represents an exciting molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a novel therapeutic agent. As research in this area continues to advance, it is anticipated that 8-Bromo-2-(pyrrolidin-1-yl)quinazoline will play an increasingly important role in addressing unmet medical needs.
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